2-Hydroxy-6-pentylbenzoic acid
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Overview
Description
2-Hydroxy-6-pentylbenzoic acid is a phenolic compound characterized by the presence of a hydroxy group and a pentyl chain attached to a benzoic acid core. This compound is known for its diverse biological activities and is found in various natural sources, including lichens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-pentylbenzoic acid typically involves the structural modification of perlatolic acid. One common method includes the esterification of perlatolic acid followed by hydrolysis to yield the desired compound . The reaction conditions often involve the use of methanol, ethanol, or other alcohols as solvents, and acidic or basic catalysts to facilitate the esterification and hydrolysis processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-pentylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Ethers or esters.
Scientific Research Applications
2-Hydroxy-6-pentylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various derivatives with potential biological activities.
Biology: Exhibits antifungal and antibacterial properties, making it useful in microbiological studies.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of antifungal and antibacterial agents.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-pentylbenzoic acid involves its interaction with cellular targets, leading to the inhibition of microbial growth. The hydroxy group plays a crucial role in its bioactivity, allowing it to interact with enzymes and disrupt cellular processes . The compound’s ability to form hydrogen bonds and participate in redox reactions contributes to its biological effects .
Comparison with Similar Compounds
- 2-Hydroxy-4-methoxy-6-pentylbenzoic acid
- 2,4-Dihydroxy-6-pentylbenzoic acid
- Perlatolic acid
Comparison: 2-Hydroxy-6-pentylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to 2-Hydroxy-4-methoxy-6-pentylbenzoic acid, it has a free hydroxy group at the 2-position, enhancing its antifungal activity . The presence of a pentyl chain also differentiates it from other benzoic acid derivatives, contributing to its unique properties .
Properties
CAS No. |
83326-76-5 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-hydroxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-6-9-7-5-8-10(13)11(9)12(14)15/h5,7-8,13H,2-4,6H2,1H3,(H,14,15) |
InChI Key |
GJBOYRMLZVRMDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC=C1)O)C(=O)O |
Origin of Product |
United States |
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